molecular formula C22H20FN5O3S2 B2495072 4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1170435-37-6

4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

Cat. No. B2495072
M. Wt: 485.55
InChI Key: MLOLAHCWNQYVPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related fluorobenzoyl compounds often involves multi-step processes, including cyclization, acylation, and substitution reactions, to introduce specific functional groups and achieve the desired molecular architecture. For example, synthetic routes to fluorinated benzothiazoles include Jacobsen cyclization and modifications for the synthesis of pure samples of target compounds, demonstrating the complexity and specificity required in synthesizing such molecules (Hutchinson et al., 2001).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including those similar to the compound , has been characterized using various spectroscopic techniques, such as NMR, FT-IR, and X-ray crystallography. These analyses reveal detailed information on the molecular conformation, bond lengths, angles, and overall geometry, which are crucial for understanding the compound's reactivity and properties. For instance, X-ray crystallography has provided insights into the planar and twisted conformations of similar molecules, highlighting the importance of structural analysis in understanding chemical behavior (Kumara et al., 2018).

Chemical Reactions and Properties

The reactivity of fluorobenzoyl compounds, including potential reactions with nucleophiles and electrophiles, plays a significant role in their chemical properties. These compounds may undergo nucleophilic substitution reactions, cyclization, and other transformations that affect their chemical behavior and potential applications. The synthesis and reactivity of enaminones linked to various heterocyclic compounds demonstrate the versatility and reactivity of these molecules (Raslan & Omran, 2016).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are essential for understanding the behavior of chemical compounds. Techniques like thermal analysis and DFT studies provide valuable data on the stability, solubility, and other physical characteristics that influence the compound's application and handling (Kumara et al., 2018).

properties

IUPAC Name

4-[cyclopropyl(methyl)sulfamoyl]-N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O3S2/c1-13-11-20(28(26-13)22-24-18-10-5-15(23)12-19(18)32-22)25-21(29)14-3-8-17(9-4-14)33(30,31)27(2)16-6-7-16/h3-5,8-12,16H,6-7H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOLAHCWNQYVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CC3)C4=NC5=C(S4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

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